Ritro

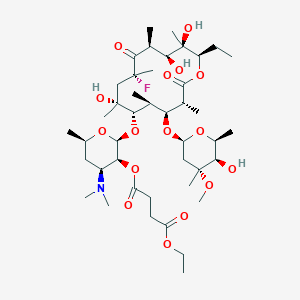

Description

Properties

Molecular Formula |

C43H74FNO16 |

|---|---|

Molecular Weight |

880.0 g/mol |

IUPAC Name |

4-O-[(2S,3S,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6S,7R,9R,11S,12S,13R,14R)-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2S,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |

InChI |

InChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25-,26+,27+,28-,31-,32+,33+,35+,36-,37+,39+,40-,41-,42-,43+/m1/s1 |

InChI Key |

GFIQERTUSVTTRE-JTYADXIMSA-N |

Isomeric SMILES |

CC[C@@H]1[C@]([C@H]([C@@H](C(=O)[C@](C[C@@]([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Retrosynthetic Analysis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of retrosynthetic analysis, a powerful strategy for devising the synthesis of complex organic molecules. Through a detailed examination of the landmark total syntheses of Strychnine and Taxol, this document provides a practical framework for applying retrosynthetic logic to challenging targets. The guide summarizes key quantitative data, presents detailed experimental protocols for pivotal reactions, and visualizes the strategic bond disconnections and reaction pathways that led to the successful construction of these intricate natural products.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available starting materials.[1] Developed by E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for this work, this approach involves "thinking backward" from the desired product to its precursors.[2] The process is iterative, breaking down the complex target into a series of progressively simpler structures. Each backward step, represented by a retrosynthetic arrow (⇒), corresponds to a known and reliable chemical reaction in the forward, or synthetic, direction.

The primary goal of retrosynthetic analysis is to simplify the molecular structure by identifying strategic bond disconnections.[1] This method allows for the logical and systematic discovery of multiple synthetic routes, which can then be compared for efficiency and feasibility.[1] Key concepts in this analysis include:

-

Disconnection: The imaginary breaking of a bond to simplify the molecule. This process generates "synthons."

-

Synthon: An idealized fragment, usually an ion, resulting from a disconnection. Synthons themselves are not real reagents.

-

Synthetic Equivalent: The actual chemical reagent that provides the synthon in a chemical reaction.

-

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or a subsequent synthetic step.

A well-designed retrosynthesis aims for convergency, where complex fragments are synthesized separately and then joined together late in the synthesis, often leading to higher overall yields compared to a linear synthesis.

Case Study: The Total Synthesis of Strychnine

Strychnine, a highly complex alkaloid, was a formidable synthetic challenge for decades. Its intricate, heptacyclic structure, containing six stereocenters, made it a benchmark for the art and science of organic synthesis. The first total synthesis, accomplished by R.B. Woodward in 1954, is a classic example of the power of retrosynthetic analysis.

Retrosynthetic Analysis of Strychnine (Woodward)

Woodward's strategy for Strychnine involved a series of key disconnections that systematically reduced the complexity of the molecule. The retrosynthetic plan is outlined below.

Caption: Retrosynthetic analysis of Strychnine.

Quantitative Comparison of Selected Strychnine Syntheses

The total synthesis of Strychnine has been a target for many research groups since Woodward's initial success. The following table summarizes the efficiency of several notable synthetic routes.

| Lead Scientist | Year Published | Number of Steps (Longest Linear Sequence) | Overall Yield |

| R.B. Woodward | 1954 | 29 | 0.00006% |

| P. Magnus | 1992 | 28 | 0.03% |

| L.E. Overman | 1993 | 24 | 3% |

| M.E. Kuehne | 1998 | 19 | 3% |

| J. Bonjoch/J. Bosch | 2000 | 16 | 0.2% |

| T. Fukuyama | 2004 | 25 | 2% |

Experimental Protocols for Key Steps in Woodward's Strychnine Synthesis

The following protocols are adapted from the original publications and represent key transformations in Woodward's synthesis.

Formation of the Indole Nucleus (Fischer Indole Synthesis):

-

Reaction: Phenylhydrazine and acetophenone were heated together to form the corresponding phenylhydrazone. This was followed by cyclization using polyphosphoric acid to yield 2-phenylindole.

-

Procedure: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol was heated at reflux for 2 hours. The solvent was removed under reduced pressure, and the resulting crude phenylhydrazone was added portionwise to preheated polyphosphoric acid at 150 °C. The mixture was stirred for 15 minutes, then cooled and poured onto ice. The resulting solid was collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Construction of the C/D Ring System (Dieckmann Condensation):

-

Reaction: An intramolecular Dieckmann condensation of a diester was used to form the carbocyclic ring D.

-

Procedure: To a solution of the appropriate diester (1.0 eq) in dry toluene was added sodium hydride (1.1 eq) in portions. The mixture was heated to reflux for 4 hours. After cooling, the reaction was quenched by the slow addition of acetic acid. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester was used in the next step without further purification.

Case Study: The Total Synthesis of Taxol

Taxol (paclitaxel) is a highly effective anti-cancer agent, the chemical synthesis of which was a monumental achievement in organic chemistry.[3] Its complex diterpenoid structure, featuring a unique oxetane ring and a dense array of stereocenters, presented a formidable challenge. Two of the most celebrated total syntheses were reported in 1994 by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.

Retrosynthetic Analysis of Taxol

Both the Nicolaou and Danishefsky syntheses employed convergent strategies, assembling the molecule from pre-synthesized fragments.

Nicolaou's Retrosynthetic Approach:

Nicolaou's strategy involved the coupling of rings A and C to form the central eight-membered B ring.[4]

Caption: Nicolaou's retrosynthetic analysis of Taxol.

Danishefsky's Retrosynthetic Approach:

Danishefsky's approach was also convergent, but with a different strategy for the construction of the ring system.[5]

Caption: Danishefsky's retrosynthetic analysis of Taxol.

Quantitative Comparison of Taxol Total Syntheses

The following table provides a comparison of the key quantitative aspects of the Nicolaou and Danishefsky syntheses.

| Lead Scientist | Year Published | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Starting Material |

| K.C. Nicolaou | 1994 | ~40 | ~0.0078% | Commercially available achiral materials |

| S.J. Danishefsky | 1996 | ~52 | Not explicitly stated in initial publications | (+)-Wieland-Miescher ketone |

Experimental Protocols for Key Steps in Taxol Syntheses

The following are representative experimental protocols for key reactions in the Nicolaou and Danishefsky syntheses.

Nicolaou's Shapiro Reaction for A-C Ring Coupling:

-

Reaction: A Shapiro reaction was employed to couple the vinyllithium derived from the Ring A fragment with an aldehyde on the Ring C fragment.

-

Procedure: To a solution of the trisylhydrazone of the Ring A ketone (1.0 eq) in THF at -78 °C was added n-butyllithium (2.2 eq). The solution was allowed to warm to 0 °C and then re-cooled to -78 °C. A solution of the Ring C aldehyde (1.2 eq) in THF was then added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then warmed to room temperature. The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with ether. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography.

Danishefsky's Heck Reaction for B-Ring Closure:

-

Reaction: An intramolecular Heck reaction was a key step in the formation of the eight-membered B-ring.

-

Procedure: A solution of the vinyl iodide precursor (1.0 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq) in acetonitrile was heated at reflux for 12 hours. The reaction mixture was cooled to room temperature, filtered through a pad of Celite, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the cyclized product.

Conclusion

The total syntheses of Strychnine and Taxol are towering achievements in organic chemistry that beautifully illustrate the principles of retrosynthetic analysis. By deconstructing these complex targets into simpler, manageable fragments, Woodward, Nicolaou, and Danishefsky were able to devise elegant and ultimately successful synthetic routes. This guide has provided a glimpse into the strategic thinking and experimental execution required to conquer such molecular challenges. For researchers in drug development and other scientific fields, a thorough understanding of retrosynthetic analysis is an invaluable tool for the rational design and synthesis of novel, complex molecules with desired functions.

References

An In-depth Technical Guide to the Core Principles of Retrosynthesis in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthesis is a powerful problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules.[1] Developed by E.J. Corey, this approach involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps.[1] This guide provides an in-depth exploration of the core principles of retrosynthesis, offering a technical overview for researchers, scientists, and professionals in drug development. By working backward from the desired product, chemists can devise efficient and practical synthetic routes.[1][2]

The Disconnection Approach

The cornerstone of retrosynthesis is the disconnection approach , which involves the imaginary breaking of bonds in the target molecule to reveal simpler precursor structures.[3] Each disconnection corresponds to the reverse of a known and reliable chemical reaction.[3] This process is repeated until readily available starting materials are identified.

A special double-lined arrow (⇒) is used to denote a retrosynthetic step, indicating a transformation from the target molecule to its precursors.

Synthons and Synthetic Equivalents

A disconnection generates idealized fragments called synthons . These are typically charged species, such as carbocations or carbanions, that represent the reactive intermediates of the forward reaction.[4][5] Since synthons are often unstable and cannot be used directly, they are replaced by synthetic equivalents , which are real, commercially available reagents that perform the same chemical function as the synthon.[4][5]

For example, in the retrosynthesis of an alcohol, a C-C bond disconnection next to the hydroxyl group might yield a nucleophilic alkyl synthon (a carbanion) and an electrophilic hydroxyalkyl synthon (a carbocation). The synthetic equivalent for the carbanion could be a Grignard reagent or an organolithium compound, while the synthetic equivalent for the carbocation is typically a carbonyl compound (an aldehyde or ketone).[6]

The following table provides a summary of common synthons and their corresponding synthetic equivalents.

| Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) |

| R- (Carbanion) | R-MgX (Grignard Reagent), R-Li (Organolithium) |

| R+ (Carbocation) | R-X (Alkyl Halide) |

| ⁻C≡N (Cyanide anion) | NaCN, KCN, HCN |

| R-C≡C⁻ (Acetylide anion) | R-C≡C-H + Base (e.g., NaNH₂) |

| R-CO⁺ (Acyl cation) | R-COCl (Acyl Chloride), (RCO)₂O (Acid Anhydride) |

| ⁻CH₂COR' (Enolate) | CH₃COR' + Base (e.g., LDA) |

Functional Group Interconversion (FGI)

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection that might not have been initially obvious or feasible.[3] FGIs are standard synthetic reactions, such as oxidation, reduction, or substitution, applied in the reverse direction during the planning phase.

For instance, if a disconnection leads to an unstable or unreactive synthon, an FGI can be employed to transform the functional group in the precursor into one that allows for a more logical and efficient disconnection.

Chemoselectivity and Protecting Groups

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.[7] In a multi-step synthesis, it is crucial to consider the chemoselectivity of each reaction to avoid unwanted side products.

When a desired reaction is incompatible with a functional group present in the molecule, that group can be temporarily modified into a less reactive form using a protecting group .[8][9] An ideal protecting group should be:

-

Easy to introduce.[7]

-

Stable under the desired reaction conditions.[7]

-

Easy to remove without affecting the rest of the molecule.[7]

The following table summarizes common protecting groups for various functional groups.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Alcohol | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF or H⁺ |

| Benzyl Ether (Bn) | BnBr, NaH | H₂, Pd/C | |

| Tetrahydropyranyl (THP) | Dihydropyran, H⁺ | Aqueous Acid | |

| Carbonyl | Acetal/Ketal | Diol, H⁺ | Aqueous Acid |

| Amine | Carbamate (e.g., Boc) | Boc₂O | Strong Acid (e.g., TFA) |

| Carbamate (e.g., Cbz) | Cbz-Cl | H₂, Pd/C | |

| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ | Acid or Base Hydrolysis |

| Benzyl Ester | BnOH, H⁺ | H₂, Pd/C |

Case Study: Retrosynthetic Analysis of Atorvastatin (Lipitor)

Atorvastatin is a best-selling drug used to lower cholesterol. Its complex structure provides an excellent example of applying retrosynthetic principles. The industrial synthesis often utilizes the Paal-Knorr pyrrole synthesis as a key step.[10][11]

The retrosynthesis of atorvastatin can be simplified as follows:

-

Disconnection of the pyrrole ring: The central pyrrole ring can be disconnected via a Paal-Knorr reaction, leading to a 1,4-diketone and a primary amine as the key precursors.[10][11]

-

Further disconnections of the precursors: These two complex precursors are then further broken down into simpler, commercially available starting materials through a series of additional disconnections and functional group interconversions.

The following table outlines the key steps in a reported synthesis of atorvastatin, highlighting the reaction type and reported yields.

| Step | Reaction Type | Starting Materials | Product | Yield (%) |

| 1 | Ugi four-component reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Amido Acid Intermediate | 87 |

| 2 | Münchnone Cycloaddition | Amido Acid Intermediate, Acetylene Derivative | Protected Atorvastatin | 46 |

| 3 | Deprotection | Protected Atorvastatin | Atorvastatin | - |

Yields are based on a specific reported synthesis and may vary.[12]

Experimental Protocols for Key Reactions

A successful synthesis relies on well-established and optimized experimental procedures. Below are detailed protocols for several key reactions commonly employed in multi-step syntheses.

Grignard Reaction

Reaction: Nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound to form an alcohol.

Experimental Protocol (Formation of Phenylmagnesium Bromide and reaction with CO₂): [13]

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to remove any moisture.

-

Reagent Preparation: Place magnesium turnings in the flask. Dissolve bromobenzene in anhydrous diethyl ether and place it in the dropping funnel.

-

Initiation: Add a small amount of the bromobenzene solution to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. The reaction is initiated when the solution turns cloudy and begins to reflux.

-

Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with CO₂: After the Grignard reagent has formed, pour it over crushed dry ice (solid CO₂).

-

Workup: Acidify the mixture with aqueous HCl to protonate the carboxylate. Extract the benzoic acid product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Wittig Reaction

Reaction: The reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene.

Experimental Protocol (Synthesis of trans-9-Styrylanthracene): [14]

-

Ylide Formation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in a suitable solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.

-

Reaction with Aldehyde: To the ylide solution, add a solution of 9-anthraldehyde. Stir the reaction mixture at room temperature.

-

Workup: After the reaction is complete (monitored by TLC), add water to the reaction mixture. Collect the precipitated crude product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol) to remove triphenylphosphine oxide and obtain the pure alkene product.[15]

Friedel-Crafts Acylation

Reaction: The acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.

Experimental Protocol (Acylation of Anisole): [16]

-

Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Preparation: Dissolve aluminum chloride (the Lewis acid catalyst) in a dry, inert solvent (e.g., dichloromethane) in the flask and cool the mixture in an ice bath.

-

Addition: Add propionyl chloride to the cooled mixture. Then, add a solution of anisole in the same solvent dropwise from the dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

-

Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ketone by distillation or column chromatography.

Swern Oxidation

Reaction: The oxidation of a primary or secondary alcohol to an aldehyde or ketone using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[17]

Experimental Protocol: [17]

-

Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in dry dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). Add a solution of DMSO in dichloromethane dropwise.

-

Addition of Alcohol: After stirring for a few minutes, add a solution of the alcohol in dichloromethane dropwise to the activated DMSO mixture.

-

Addition of Base: After stirring for a period, add a hindered base such as triethylamine to the mixture.

-

Warming and Workup: Allow the reaction to warm to room temperature. Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid, water, and brine. Dry the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the resulting aldehyde or ketone by column chromatography.

Catalytic Hydrogenation

Reaction: The addition of hydrogen across a double or triple bond, typically using a metal catalyst such as palladium on carbon (Pd/C).

Experimental Protocol (Hydrogenation of an Alkene): [1]

-

Apparatus Setup: To a round-bottom flask containing a magnetic stir bar, add the alkene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C to the flask.

-

Hydrogenation: Seal the flask with a septum and purge the flask with hydrogen gas using a balloon filled with hydrogen. Stir the reaction vigorously under a hydrogen atmosphere.

-

Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen.

-

Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the alkane product.

Conclusion

Retrosynthetic analysis is an indispensable intellectual tool for the modern organic chemist. By systematically applying the core principles of disconnection, synthons, functional group interconversion, and strategic use of protecting groups, researchers can devise logical and efficient pathways for the synthesis of complex molecules. The ability to plan a synthesis in reverse is a critical skill in drug discovery and development, enabling the creation of novel therapeutic agents and the optimization of existing synthetic routes. A thorough understanding of these principles, coupled with a strong knowledge of reaction mechanisms and experimental techniques, empowers chemists to tackle the most challenging synthetic targets.

References

- 1. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 2. youtube.com [youtube.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. syrris.jp [syrris.jp]

- 8. Protective Groups [organic-chemistry.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis Design of TOP-selling Anti-Depressant Drug "Sertraline": A Retrosynthetic Approach | Semantic Scholar [semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. atlantis-press.com [atlantis-press.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

The Disconnection Approach: A Strategic Blueprint for Chemical Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule to a life-saving therapeutic is paved with complex chemical challenges. At the heart of overcoming these challenges lies the art and science of organic synthesis. The disconnection approach, a powerful strategy in retrosynthesis, provides a logical and systematic framework for designing the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs). This guide delves into the core principles of the disconnection approach, offering a comprehensive overview for professionals in the field of drug development.

Core Principles of the Disconnection Approach

The disconnection approach, pioneered by E.J. Corey, is a problem-solving technique that reverses the process of chemical synthesis.[1] Instead of planning a synthesis in the forward direction—from starting materials to the final product—retrosynthesis begins with the target molecule and works backward.[2] This involves mentally breaking, or "disconnecting," chemical bonds to simplify the target molecule into smaller, more readily available precursors called synthons .[3] These synthons are idealized fragments that do not necessarily exist as stable species but represent the reactive character needed for the bond formation.[3] For each synthon, a corresponding real-world chemical, known as a synthetic equivalent , is identified.[3]

The process of breaking bonds is guided by a set of logical principles and a deep understanding of organic reactions. Key strategies within the disconnection approach include:

-

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a disconnection that might not be otherwise obvious or feasible.[3] For example, a nitro group can be introduced and later reduced to an amine, a common functional group in many pharmaceuticals.

-

Identifying Strategic Bonds: The choice of which bond to disconnect is crucial. Strategic disconnections are those that lead to significant simplification of the molecule, often breaking it into two fragments of similar complexity or leading to readily available starting materials.

-

Chemoselectivity: When a molecule contains multiple reactive sites, a successful synthesis must control which site reacts. Retrosynthetic analysis helps in planning a synthesis that avoids or manages chemoselectivity issues.

This systematic deconstruction of the target molecule continues until simple, commercially available starting materials are identified. The resulting analysis provides a "roadmap" for the forward synthesis.

Visualizing the Retrosynthetic Workflow

The logical flow of the disconnection approach can be visualized as a branching tree, starting from the target molecule and diversifying into various potential synthetic routes. This process is illustrated in the diagram below.

Caption: A generalized workflow of the disconnection approach in retrosynthesis.

Case Studies in Drug Synthesis

The power of the disconnection approach is best illustrated through its application in the synthesis of pharmaceuticals. Here, we examine the retrosynthetic analysis of several widely used non-steroidal anti-inflammatory drugs (NSAIDs) and a key therapeutic for Alzheimer's disease.

Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a common NSAID. Its structure features a central phenyl ring with a propanoic acid side chain and a benzoyl group.

A primary disconnection strategy for Ketoprofen involves breaking the C-C bond between the carbonyl group of the propanoic acid and the aromatic ring. This leads to simpler precursors.

Caption: Retrosynthetic analysis of Ketoprofen.

Quantitative Data on Ketoprofen Synthesis:

Different synthetic routes for Ketoprofen have been developed, with variations in reagents and reaction conditions leading to different overall efficiencies. The following table summarizes data from various patented syntheses, highlighting the yield of a key step involving the hydrolysis of a nitrile intermediate.

| Starting Material for Hydrolysis | Reaction Conditions | Yield (%) | Reference |

| 3-Nitrile ethyl benzophenone | HCl gas in methanol, then KOH and water, reflux at 70°C for 2 hours | 95 | [4] |

| 3-Nitrile ethyl benzophenone | HCl gas in methanol, then NaOH and water, reflux at 70°C for 2 hours | 93 | [3] |

| 3-Nitrile ethyl benzophenone | HCl gas in methanol (-10°C), then KOH and water, reflux at 70°C for 2 hours | 91 | [4] |

| 3-Nitrile ethyl benzophenone | HCl gas in methanol (50°C), then KOH and water, reflux at 70°C for 2 hours | 98 | [4] |

Experimental Protocol: Synthesis of Ketoprofen via Nitrile Hydrolysis

This protocol is a generalized representation based on common procedures found in the literature.[3][4]

-

Reaction Setup: Dissolve 23.5g (0.1 mol) of 3-nitrile ethyl benzophenone in 100-200 mL of methanol in a three-necked flask.

-

Gas Introduction: Pass a stream of dry HCl gas through the solution at room temperature for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After the initial reaction is complete, add a solution of an inorganic base (e.g., 11.2g of KOH in 50mL of water) to the reaction mixture.

-

Reflux: Heat the mixture to reflux at 70°C for 2 hours.

-

Work-up: Cool the reaction solution to room temperature and adjust the pH to approximately 3.5 with hydrochloric acid, which will cause a solid to precipitate.

-

Purification: Filter the solid, dry it, and recrystallize from methanol to obtain pure Ketoprofen.

Donepezil

Donepezil is a piperidine-based reversible inhibitor of acetylcholinesterase, used for the treatment of Alzheimer's disease. Its core structure consists of a dimethoxyindanone moiety linked to an N-benzylpiperidine group.

A logical retrosynthetic disconnection for Donepezil is the C-N bond of the piperidine ring and the C-C bond connecting the two main ring systems.

Caption: Retrosynthetic analysis of Donepezil.

Quantitative Data on Donepezil Synthesis:

The synthesis of Donepezil has been approached through various routes, with notable differences in overall yield.

| Route Description | Overall Yield (%) | Reference |

| Reaction of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde, followed by benzylation and reduction. | 58.5 | [5] |

| Reaction of an indanone derivative with a carbonate ester, followed by halogenation, decarboxylation, and reduction. | 82 | [5] |

| Final benzylation step to yield Donepezil free base, followed by conversion to the HCl salt. | 92 (for the final step) | [5] |

Experimental Protocol: Key Steps in Donepezil Synthesis

The following outlines the general procedure for the synthesis of a key intermediate of Donepezil.

-

Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with pyridine-4-carboxaldehyde. A common procedure involves using a mild base like an alkali metal hydroxide in water at a temperature range of 15°C to 45°C.[6]

-

Benzylation: The resulting 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone is then benzylated using benzyl bromide in a suitable solvent at reflux temperature.[6]

-

Reduction: The pyridinium salt formed is subsequently reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using a catalyst like platinum dioxide.[6]

Other Notable Examples: Ibuprofen and Naproxen

The disconnection approach is broadly applicable to a wide range of pharmaceuticals. The syntheses of other common NSAIDs like Ibuprofen and Naproxen also rely on these principles.

Quantitative Data on Ibuprofen and Naproxen Synthesis:

| Drug | Key Reaction | Yield (%) | Reference |

| Ibuprofen | Pd-catalyzed coupling of an aryl bromide with propionic acid. | >95 | |

| Naproxen | Asymmetric hydrogenation of an α,β-unsaturated ester. | >97 | |

| Naproxen Esters | Esterification of Naproxen with various alcohols. | 81-86 | [4] |

Conclusion

The disconnection approach is an indispensable tool in the arsenal of the modern medicinal and process chemist. By providing a logical and systematic method for deconstructing complex target molecules, it facilitates the design of efficient, scalable, and economically viable synthetic routes. For professionals in drug development, a thorough understanding of this approach is crucial for navigating the intricate landscape of pharmaceutical synthesis, from early-stage discovery to large-scale manufacturing. The ability to critically analyze a molecule and devise multiple synthetic pathways is a key skill that ultimately contributes to the successful and timely delivery of new medicines.

References

- 1. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]

- 2. EP1992616A1 - Process for the preparation of donepezil and intermediate compounds thereof as well as hydrates of donepezil - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 4. banglajol.info [banglajol.info]

- 5. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The Evolution of Synthesis: A Technical Guide to the History and Development of Retrosynthetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the synthesis of complex molecules has perpetually driven innovation. Before the mid-20th century, the approach to constructing intricate molecular architectures was largely a forward-thinking process, often relying on intuition and established reaction pathways, which could lead to lengthy and inefficient synthetic routes. The advent of retrosynthetic analysis marked a paradigm shift, introducing a logical and systematic methodology for planning the synthesis of complex organic molecules. This technical guide delves into the history, core principles, and development of retrosynthetic analysis, providing an in-depth look at its impact on chemical synthesis, particularly in the realm of drug development.

Retrosynthetic analysis is a problem-solving technique in which the chemist starts with the target molecule and works backward, deconstructing it into simpler, commercially available starting materials.[1] This process of mentally breaking bonds, known as "disconnections," is guided by a set of logical principles and an understanding of known chemical reactions in reverse, termed "transforms."[2] This revolutionary approach was formalized and championed by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990.[3] His work transformed organic synthesis from an art to a more systematic science, enabling the efficient construction of highly complex natural products and pharmaceuticals.[4]

This guide will explore the foundational concepts of retrosynthetic analysis, examine key historical syntheses that exemplify its power, and discuss the evolution of this strategy into the age of computational chemistry.

Core Principles of Retrosynthetic Analysis

The practice of retrosynthetic analysis is built upon a foundation of several key concepts and strategies that guide the deconstruction of a target molecule.

1. Disconnection and Synthons: The cornerstone of retrosynthesis is the disconnection , an imaginary process of breaking a bond to simplify the target molecule.[5] The fragments generated from a disconnection are called synthons , which are idealized, charged fragments that represent the reactive species required for the corresponding forward reaction.[6] For example, a disconnection of a carbon-carbon bond might yield a nucleophilic carbanion synthon and an electrophilic carbocation synthon.

2. Synthetic Equivalents: Since synthons are often unstable or do not exist as discrete species, they are replaced by synthetic equivalents , which are real chemical reagents that can effect the desired chemical transformation.[6] For instance, the synthetic equivalent for a methyl carbocation synthon could be methyl iodide, while the equivalent for an acetylide anion synthon could be sodium acetylide.

3. Functional Group Interconversion (FGI): Often, the functional groups present in a target molecule are not immediately suitable for a desired disconnection. In such cases, a Functional Group Interconversion (FGI) is employed.[7] FGI is the process of converting one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent synthetic step. For example, a ketone might be reduced to an alcohol to set up a subsequent elimination reaction.

4. Retrons and Transforms: A retron is a minimal structural subunit within a molecule that enables a particular transform.[2] A transform is the reverse of a synthetic reaction. Recognizing retrons within a complex target molecule is a key skill in retrosynthetic analysis, as it suggests potential disconnections. For instance, a 1,3-dioxygenated pattern is a retron for a Claisen condensation transform.

5. The Retrosynthetic Tree: The process of retrosynthetic analysis generates a "tree" of possible synthetic routes.[8] The target molecule is the trunk, and each disconnection creates branches leading to simpler precursor molecules. By exploring different branches of the retrosynthetic tree, a chemist can identify multiple potential synthetic pathways and evaluate them based on criteria such as efficiency, cost, and stereochemical control.[1]

Mandatory Visualizations

Logical Workflow of Retrosynthetic Analysis

Caption: A flowchart illustrating the iterative logical steps of retrosynthetic analysis.

Retrosynthetic Tree for a Hypothetical Molecule

Caption: A simplified retrosynthetic tree showing multiple disconnection pathways.

Seminal Examples in the History of Retrosynthetic Thought

The power and elegance of retrosynthetic analysis are best illustrated through its application in the total synthesis of complex natural products.

The Robinson Synthesis of Tropinone (1917)

While predating the formalization of retrosynthetic analysis, Sir Robert Robinson's 1917 synthesis of tropinone is often cited as an early and brilliant example of retrosynthetic thinking.[1] Tropinone, an alkaloid, was synthesized in a one-pot reaction from succinaldehyde, methylamine, and acetonedicarboxylic acid.[6][9] This synthesis is remarkable for its biomimetic approach, as it mimics the likely biosynthetic pathway of the molecule.[9]

Retrosynthetic Analysis of Tropinone:

A retrosynthetic view of Robinson's synthesis involves two key disconnections corresponding to Mannich reactions. The bicyclic structure of tropinone is simplified by disconnecting the two bonds formed in the tandem reaction, leading back to the simple, acyclic starting materials.

Experimental Protocol (Adapted from Robinson, 1917):

-

Starting Materials: Succindialdehyde, methylamine, and acetonedicarboxylic acid (or acetone).

-

Procedure: A mixture of succindialdehyde, methylamine, and a salt of acetonedicarboxylic acid is prepared in an aqueous solution. The reaction is allowed to proceed for a period, often with gentle heating. The initial product is a salt of tropinonedicarboxylic acid. Upon acidification and heating, this intermediate decarboxylates to yield tropinone.

-

Initial Yield: The original synthesis reported a yield of 17%, which was later improved to over 90% with modifications to the reaction conditions.[9]

The Corey Synthesis of Prostaglandin F2α (1969)

E.J. Corey's total synthesis of Prostaglandin F2α (PGF2α) is a landmark achievement that showcases the power of his newly formalized retrosynthetic analysis.[5] Prostaglandins are a class of biologically active lipids with complex stereochemistry, making their synthesis a formidable challenge. Corey's approach was highly logical and led to a stereocontrolled synthesis of this important molecule.[5]

Retrosynthetic Analysis of PGF2α:

Corey's retrosynthesis of PGF2α involved the disconnection of the two side chains from the central five-membered ring. This led to a key bicyclic intermediate, often referred to as the "Corey lactone," which contained the necessary stereochemical information for the target molecule. This intermediate was then further deconstructed to simpler starting materials.

Experimental Protocol Highlights (Adapted from Corey et al., 1969):

The synthesis is a multi-step process, with key transformations including:

-

Diels-Alder Reaction: To construct the initial bicyclic framework.

-

Baeyer-Villiger Oxidation: To introduce the lactone functionality.

-

Iodolactonization: To control the stereochemistry of the hydroxyl group on the cyclopentane ring.

-

Horner-Wadsworth-Emmons and Wittig Reactions: To introduce the two side chains with the correct stereochemistry.

The entire synthesis involved 17 linear steps.[10]

The Nicolaou Synthesis of Taxol (1994)

The total synthesis of Taxol (paclitaxel), a potent anti-cancer drug, was a monumental challenge in organic synthesis. K.C. Nicolaou's successful synthesis in 1994 is a testament to the power of convergent retrosynthetic analysis.[11][12] A convergent approach involves synthesizing different fragments of the molecule separately and then joining them together, which is often more efficient for large, complex molecules.

Retrosynthetic Analysis of Taxol:

Nicolaou's strategy involved disconnecting the Taxol molecule into three main fragments: the A ring, the C ring, and the side chain.[12] The complex core of Taxol, containing the eight-membered B ring, was constructed by joining the pre-synthesized A and C rings. This convergent approach allowed for the efficient assembly of this highly complex natural product.[12]

Experimental Protocol Highlights (Adapted from Nicolaou et al., 1994):

The synthesis is highly complex, with some of the key reactions being:

-

Shapiro Reaction and Pinacol Coupling: To form the eight-membered B ring.

-

Diels-Alder Reaction: Used in the synthesis of the A and C ring fragments.

-

Late-stage attachment of the side chain: The complex side chain was attached near the end of the synthesis.

Quantitative Comparison of Synthetic Efficiency

Quantifying the improvement in synthetic efficiency due to retrosynthetic analysis can be challenging, as it is difficult to find direct comparisons of a synthesis performed with and without this guiding principle for the same complex molecule. However, we can observe the evolution of synthetic routes for a given target over time, with later syntheses often benefiting from more refined retrosynthetic strategies. The case of Taxol provides a compelling example.

| Synthesis | Lead Scientist(s) | Year Published | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Strategy |

| Holton Taxol Total Synthesis | Robert A. Holton | 1994 | ~37 | ~2% | Linear |

| Nicolaou Taxol Total Synthesis | K.C. Nicolaou | 1994 | 40 (in 3 parts) | Not explicitly reported as a single figure, but known to be very low | Convergent |

| Danishefsky Taxol Total Synthesis | Samuel J. Danishefsky | 1996 | ~37 | ~0.6% | Convergent |

| Wender Taxol Total Synthesis | Paul A. Wender | 1997 | ~37 | ~0.07% | Linear, from a readily available natural product |

| Mukaiyama Taxol Total Synthesis | Teruaki Mukaiyama | 1998 | ~48 | ~0.02% | Linear |

Note: The number of steps and overall yields are approximate and can be calculated in different ways. This table is for illustrative purposes to show the diversity of approaches and the general challenges in synthesizing such a complex molecule.

While these syntheses were all guided by retrosynthetic principles, the different strategies (linear vs. convergent) and the choice of starting materials led to varying efficiencies. The development of multiple routes to Taxol, each with its own set of strategic disconnections, highlights the creative and problem-solving power that retrosynthetic analysis provides to synthetic chemists.

The Modern Era: Computer-Assisted Retrosynthetic Analysis

The logical, rule-based nature of retrosynthetic analysis made it a prime candidate for computerization. The development of computer-assisted organic synthesis (CAOS) began in the 1960s, with E.J. Corey himself being a pioneer in this area. Early programs used databases of chemical reactions and applied the principles of retrosynthesis to generate potential synthetic routes.

Today, the field has advanced significantly with the integration of artificial intelligence and machine learning.[1] Modern software tools can analyze a target molecule and propose multiple synthetic pathways, often identifying novel and non-intuitive disconnections. These programs can also take into account factors such as the cost of starting materials, reaction yields, and safety considerations.

Key Features of Modern Retrosynthesis Software:

-

Large Reaction Databases: Access to vast databases of known chemical reactions.

-

Algorithmic Route Finding: Employing sophisticated algorithms to search for optimal synthetic pathways.

-

Machine Learning Models: Using AI to predict the outcomes of unknown reactions and to prioritize the most promising synthetic routes.

-

Integration with Other Tools: Linking to databases of commercially available starting materials and analytical data.

Conclusion

Retrosynthetic analysis has fundamentally reshaped the field of organic chemistry. By providing a logical and systematic framework for planning chemical syntheses, it has empowered chemists to construct increasingly complex and valuable molecules with greater efficiency and creativity. From its conceptual origins and its validation in the landmark syntheses of complex natural products to its current incarnation in sophisticated computer programs, retrosynthetic analysis continues to be an indispensable tool for researchers, scientists, and drug development professionals. As the challenges of synthesizing novel therapeutics and materials continue to grow, the principles of retrosynthetic analysis, augmented by the power of modern computational chemistry, will undoubtedly play a central role in driving future innovation.

References

- 1. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. [PDF] Metrics to ‘green’ chemistry—which are the best? | Semantic Scholar [semanticscholar.org]

- 4. synarchive.com [synarchive.com]

- 5. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 7. LXIII.—A synthesis of tropinone | Semantic Scholar [semanticscholar.org]

- 8. 12 Principles of Green Chemistry - American Chemical Society [acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

- 11. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

The Architectural Logic of Synthesis: A Guide to E.J. Corey's Foundational Principles of Retrosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational principles of retrosynthetic analysis, a paradigm-shifting approach to chemical synthesis developed by Nobel laureate E.J. Corey. This powerful methodology provides a logical and systematic framework for the design of complex organic syntheses, moving from the target molecule backward to readily available starting materials. We will explore the core concepts of this analytical process and illustrate its application through two of Corey's seminal total syntheses: that of the structurally complex sesquiterpene, longifolene, and the biologically crucial prostaglandin F2α (PGF2α).

Core Concepts of Retrosynthetic Analysis

At its heart, retrosynthesis is a problem-solving technique that inverts the traditional forward-thinking approach to synthesis. Instead of starting with simple molecules and building towards a complex target, the chemist begins with the target molecule and conceptually breaks it down into simpler precursors. This process is guided by a set of logical principles and strategic considerations.

Key Terminologies:

-

Target Molecule (TM): The complex molecule for which a synthesis is being designed.

-

Retrosynthetic Arrow (=>): A double-lined arrow that indicates a reverse synthetic step.

-

Disconnection: The imaginary breaking of a chemical bond to simplify the target molecule. This is the primary operation in retrosynthesis.

-

Transform: The reverse of a chemical reaction. A disconnection is the result of applying a transform.

-

Synthon: An idealized fragment, usually an ion, resulting from a disconnection. Synthons do not necessarily represent stable, isolable species.

-

Synthetic Equivalent: A real chemical reagent that serves as the source of a synthon.

-

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step.

The power of retrosynthetic analysis lies in its ability to illuminate multiple potential synthetic pathways, allowing for the selection of the most efficient and elegant route. Corey's work established several key strategies to guide this process, including topological, stereochemical, and functional group-based approaches.

Illustrative Case Study 1: The Total Synthesis of (±)-Longifolene

The total synthesis of longifolene, a tricyclic sesquiterpene, is a classic example of the power of retrosynthetic analysis in tackling complex carbocyclic frameworks. The key challenge in the synthesis of longifolene lies in the construction of its unique bridged ring system.

Retrosynthetic Analysis of Longifolene

The retrosynthetic analysis of longifolene, as conceptualized by Corey, is a testament to strategic bond disconnections. The logic flows from the complex target to simpler, more manageable precursors.

Caption: Retrosynthetic analysis of Longifolene.

Quantitative Data: Total Synthesis of (±)-Longifolene

The following table summarizes the key transformations and reported yields in the forward synthesis of (±)-longifolene.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Robinson Annulation | Methyl vinyl ketone, base | ~70 |

| 2 | Reduction and Protection | 1. NaBH4, EtOH; 2. Ac2O, pyridine | ~90 |

| 3 | Ozonolysis and Aldol Condensation | 1. O3, CH2Cl2/MeOH; 2. Zn, AcOH; 3. Piperidine, AcOH, benzene | ~65 |

| 4 | Hydrogenation | H2, Pd/C, EtOH | ~95 |

| 5 | Wittig Reaction | Ph3P=CH2, THF | ~85 |

| 6 | Hydroboration-Oxidation | 1. B2H6, THF; 2. H2O2, NaOH | ~80 |

| 7 | Oxidation | Jones reagent (CrO3/H2SO4/acetone) | ~88 |

| 8 | Intramolecular Michael Addition | NaH, benzene | ~75 |

| 9 | Wolff-Kishner Reduction | NH2NH2, KOH, ethylene glycol, heat | ~80 |

| 10 | Introduction of the gem-dimethyl group | 1. LDA, THF; 2. MeI | ~90 |

| 11 | Final Ring Closure (Intramolecular Alkylation) | KH, THF | ~60 |

Experimental Protocols: Key Steps in the Synthesis of (±)-Longifolene

Step 8: Intramolecular Michael Addition

To a solution of the enone intermediate in dry benzene under an inert atmosphere is added sodium hydride (1.2 equivalents). The reaction mixture is stirred at room temperature for 4 hours. After completion, the reaction is quenched by the slow addition of acetic acid. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.

Step 11: Final Ring Closure (Intramolecular Alkylation)

The ketone precursor is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. Potassium hydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at this temperature for 1 hour, followed by stirring at room temperature for 12 hours. The reaction is carefully quenched with water and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (±)-longifolene, is purified by distillation.

Illustrative Case Study 2: The Total Synthesis of Prostaglandin F2α (PGF2α)

The prostaglandins are a class of biologically active lipids with a wide range of physiological effects. Their complex and stereochemically rich structures presented a formidable synthetic challenge. E.J. Corey's total synthesis of PGF2α is a landmark achievement that showcases a masterful application of retrosynthetic principles, particularly in the control of stereochemistry.

Retrosynthetic Analysis of Prostaglandin F2α

The retrosynthetic strategy for PGF2α hinges on the disconnection of the two side chains and the stereocontrolled construction of the cyclopentane core. A key bicyclic intermediate, often referred to as the "Corey lactone," is a central feature of this approach.

Caption: Retrosynthetic analysis of Prostaglandin F2α.

Quantitative Data: Total Synthesis of PGF2α

The following table outlines the key steps and their reported yields in Corey's synthesis of PGF2α.

| Step | Transformation | Reagents and Conditions | Yield (%) | Stereoselectivity |

| 1 | Diels-Alder Reaction | Acrylonitrile, Cu(BF4)2 | >90 | Endo selective |

| 2 | Ketone Formation | KOH, DMSO | ~85 | - |

| 3 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO3 | >95 | Regioselective |

| 4 | Iodolactonization | I2, KI, NaHCO3, H2O | ~80 | Stereospecific |

| 5 | Reduction of Iodide and Protection | 1. n-Bu3SnH, AIBN, benzene; 2. DHP, p-TsOH | ~95 | - |

| 6 | Reduction of Lactone | DIBAL-H, toluene, -78 °C | ~90 | - |

| 7 | Wittig Reaction (Upper Side Chain) | (Ph3P(CH2)4CO2Na), DMSO | ~85 | Z-selective |

| 8 | Deprotection and Oxidation | 1. AcOH, H2O; 2. Collins reagent (CrO3·2py) | ~80 | - |

| 9 | Horner-Wadsworth-Emmons (Lower Side Chain) | (MeO)2P(O)CH2C(O)C5H11, NaH, DME | ~70 | E-selective |

| 10 | Reduction of Ketone | Zn(BH4)2, DME | ~92 | S:R ≈ 1:1 |

| 11 | Chromatographic Separation and Deprotection | Silica gel chromatography; aq. AcOH | ~45 (of S-isomer) | - |

Experimental Protocols: Key Steps in the Synthesis of PGF2α

Step 4: Iodolactonization

The bicyclic alkene is dissolved in a mixture of tetrahydrofuran and water. Sodium bicarbonate is added, followed by a solution of iodine and potassium iodide in water. The reaction mixture is stirred at room temperature in the dark for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the iodolactone, which is often used in the next step without further purification.

Step 7: Wittig Reaction (Upper Side Chain)

To a solution of the Wittig salt, sodio-4-carboxybutyl-triphenylphosphorane, in dimethyl sulfoxide (DMSO) is added a solution of the lactol intermediate in DMSO. The reaction mixture is stirred at room temperature for 12 hours. Water is then added, and the mixture is acidified with citric acid and extracted with a mixture of ethyl acetate and hexane. The organic extracts are washed with brine, dried, and concentrated to give the carboxylic acid product, which is purified by crystallization or chromatography.

Conclusion

E.J. Corey's development of retrosynthetic analysis fundamentally transformed the field of organic synthesis. By providing a logical and strategic framework for deconstructing complex molecules, it moved the discipline from a collection of individual reactions to a science of rational design. The total syntheses of longifolene and PGF2α are not only monumental achievements in their own right but also serve as enduring pedagogical examples of the power and elegance of this approach. For researchers and professionals in drug development, a deep understanding of these principles is indispensable for the efficient and innovative construction of novel molecular entities.

Methodological & Application

Application of Retrosynthesis in the Synthesis of Natural Products: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. This approach, pioneered by E.J. Corey, has become an indispensable tool in the synthesis of complex natural products, which often possess intricate stereochemistry and unique molecular architectures. By working backward from the target molecule, chemists can identify key bond disconnections and strategic transformations that pave the way for an efficient and elegant forward synthesis.

This document provides detailed application notes and protocols for the application of retrosynthesis to the synthesis of three distinct natural products: Platensimycin, Mesembrine, and Abyssomicin C. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of retrosynthetic pathways and experimental workflows.

Case Study 1: Platensimycin

Platensimycin is a potent antibiotic that functions by inhibiting the bacterial enzyme FabF, which is crucial for fatty acid biosynthesis. Its complex tetracyclic core presented a significant synthetic challenge.

Retrosynthetic Analysis of Platensimycin

The retrosynthetic strategy for platensimycin, as devised by Nicolaou and coworkers, hinges on a few key disconnections. The amide bond is retrosynthetically cleaved to disconnect the tetracyclic core from the aminobenzoic acid fragment. The core itself is simplified through a retro-intramolecular Diels-Alder reaction, a powerful transformation for constructing polycyclic systems. Further simplification leads to more readily available precursors.

Caption: Retrosynthetic analysis of Platensimycin.

Quantitative Data for Platensimycin Synthesis

The following table summarizes the key quantitative data for the total synthesis of (-)-Platensimycin as reported by Nicolaou et al.

| Step Number | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Intramolecular Diels-Alder Reaction | Mesitylene, 210 °C, 48 h | 61 |

| 2 | Olefin Metathesis | Grubbs' 2nd generation catalyst, CH2Cl2, 40 °C | 85 |

| 3 | Epoxidation | m-CPBA, CH2Cl2, 0 °C to rt | 91 |

| 4 | Amide Coupling | HATU, DIPEA, DMF | 75 |

| 5 | Global Deprotection | TBAF, THF | 88 |

Experimental Protocols for Key Reactions in Platensimycin Synthesis

Protocol 1: Intramolecular Diels-Alder Reaction

-

A solution of the triene precursor (1.0 g, 2.5 mmol) in mesitylene (50 mL) was degassed with argon for 30 minutes.

-

The solution was heated to 210 °C in a sealed tube for 48 hours.

-

The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to afford the tetracyclic product.

Case Study 2: Mesembrine

Mesembrine is an alkaloid found in the plant Sceletium tortuosum and is known for its psychoactive properties. Its structure features a cis-fused 3a-aryloctahydroindole core with a quaternary carbon center.

Retrosynthetic Analysis of Mesembrine

A common retrosynthetic approach to mesembrine involves a key disconnection of the C-N bond within the pyrrolidine ring, suggesting a reductive amination or a related cyclization strategy. The quaternary carbon can be constructed through various methods, including conjugate addition or α-alkylation of a ketone.

Caption: Retrosynthetic analysis of Mesembrine.

Quantitative Data for Mesembrine Synthesis

The following table summarizes key quantitative data from a representative synthesis of (±)-Mesembrine.

| Step Number | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Grignard Reaction | 3,4-Dimethoxyphenylmagnesium bromide, THF, 0 °C to rt | 85 |

| 2 | Allylation | NaH, Allyl bromide, THF | 92 |

| 3 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | 88 |

| 4 | Reductive Amination | MeNH2, NaBH3CN, MeOH | 75 |

Experimental Protocols for Key Reactions in Mesembrine Synthesis

Protocol 2: Grignard Reaction for Aryl Group Introduction

-

To a solution of 4-bromoveratrole (5.0 g, 23 mmol) in dry THF (50 mL) was added magnesium turnings (0.6 g, 25 mmol) under an argon atmosphere.

-

The mixture was stirred at room temperature until the magnesium was consumed.

-

The resulting Grignard reagent was cooled to 0 °C and a solution of cyclohexenone (2.0 g, 20.8 mmol) in dry THF (20 mL) was added dropwise.

-

The reaction was stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction was quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography (silica gel, 5:1 hexanes:ethyl acetate).

Protocol 3: Reductive Amination for Pyrrolidine Ring Formation

-

To a solution of the amino-diketone precursor (1.0 g, 3.4 mmol) in methanol (30 mL) was added methylamine (2.0 M in THF, 3.4 mL, 6.8 mmol) and acetic acid (0.2 mL).

-

The mixture was stirred at room temperature for 1 hour.

-

Sodium cyanoborohydride (0.32 g, 5.1 mmol) was added in one portion.

-

The reaction mixture was stirred at room temperature for 24 hours.

-

The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3.

-

The aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated.

-

The crude product was purified by flash column chromatography (silica gel, 10:1 CH2Cl2:MeOH).

Case Study 3: Abyssomicin C

Abyssomicin C is a polycyclic polyketide natural product isolated from a marine actinomycete, which exhibits potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Its intricate bridged and spirocyclic framework poses a formidable synthetic challenge.

Retrosynthetic Analysis of Abyssomicin C

The retrosynthesis of Abyssomicin C often involves a key intramolecular Diels-Alder reaction to construct the bicyclic core. Further disconnections reveal simpler fragments that can be assembled through well-established synthetic transformations.

Caption: Retrosynthetic analysis of Abyssomicin C.

Quantitative Data for Abyssomicin C Synthesis

The following table presents key quantitative data from a total synthesis of (±)-Abyssomicin C.

| Step Number | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Aldol Condensation | LDA, THF, -78 °C | 82 |

| 2 | Intramolecular Diels-Alder | Toluene, 180 °C | 75 |

| 3 | Epoxidation | DMDO, Acetone, 0 °C | 90 |

| 4 | Spiroketalization | CSA, CH2Cl2 | 85 |

Experimental Protocols for Key Reactions in Abyssomicin C Synthesis

Protocol 4: Intramolecular Diels-Alder Reaction

-

A solution of the acyclic triene precursor (500 mg, 1.5 mmol) in toluene (20 mL) was degassed with argon for 20 minutes.

-

The solution was heated to 180 °C in a sealed, thick-walled glass tube for 24 hours.

-

The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes) to yield the bicyclic product.

Conclusion

The successful application of retrosynthetic analysis is fundamental to the efficient synthesis of complex natural products. By strategically deconstructing the target molecule, chemists can devise convergent and elegant synthetic routes. The case studies of Platensimycin, Mesembrine, and Abyssomicin C highlight the power of this approach, showcasing how key disconnections and the application of powerful synthetic reactions can lead to the successful construction of intricate molecular architectures. The provided protocols for key transformations serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

Application Notes and Protocols for Computer-Assisted Retrosynthesis Software

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computer-Assisted Retrosynthesis

Computer-Assisted Retrosynthesis (CASP) has emerged as an indispensable tool in modern chemistry, revolutionizing the way synthetic routes are designed for novel and known molecules. By leveraging sophisticated algorithms and vast reaction databases, these software tools can predict plausible reaction pathways, saving significant time and resources in the laboratory. The underlying technologies range from expert systems with hand-coded reaction rules to advanced artificial intelligence and machine learning models that learn from the wealth of published chemical literature. These tools aid researchers in identifying diverse and efficient synthetic strategies, ultimately accelerating drug discovery and development.

Software and Tools Overview

A variety of software and tools are available for computer-assisted retrosynthesis, each with its unique approach and capabilities. These can be broadly categorized into template-based, template-free, and hybrid methods. Template-based systems rely on a predefined set of reaction rules, while template-free approaches utilize machine learning models to predict reactions without explicit templates. Hybrid systems often combine the strengths of both methodologies.

Below is a summary of prominent software in the field, detailing their underlying technology and key features.

| Software/Tool | Underlying Technology | Key Features | Availability |

| AiZynthFinder | Monte Carlo Tree Search (MCTS) guided by a neural network trained on reaction templates.[1][2] | Open-source and highly customizable, allowing users to train on their own datasets. It supports multiple search algorithms and expansion policies.[1][2] | Open-Source |

| ASKCOS | A suite of open-source tools including template-based and template-free models, MCTS, and feasibility assessment modules.[3][4][5] | Interactive and automatic planning modes, with modules for reaction outcome prediction and condition recommendation.[3][5][6] | Open-Source |

| SYNTHIA™ (formerly Chematica) | An expert system based on a vast database of over 100,000 hand-coded reaction rules.[7][8][9] | Provides detailed pathways with consideration for stereochemistry, regioselectivity, and potential protecting groups.[7] Offers customization of search parameters to meet specific project needs.[7] | Commercial |

| IBM RXN for Chemistry | A cloud-based platform utilizing a proprietary neural machine translation model (Molecular Transformer) for reaction prediction. | Freely accessible online service that predicts chemical reactions and retrosynthesis pathways. Offers integration with robotic systems for automated synthesis. | Free Online Service (with paid subscriptions for advanced features) |

| ChemAIRS | An AI-powered system trained on a large dataset of chemical reactions.[8] | Features modules for retrosynthesis, synthetic accessibility scoring, forward synthesis prediction, and process chemistry.[8] Includes a "Manual Search" function for chemist-in-the-loop guidance.[8] | Commercial |

Quantitative Performance Comparison

Evaluating the performance of retrosynthesis software is a complex task, as the "best" route can be subjective and context-dependent.[10] However, several metrics are commonly used to benchmark these tools, including top-N accuracy, success rate, and round-trip accuracy. Top-N accuracy measures whether the experimentally validated reaction is found within the top N predictions.[11][12][13] The success rate indicates the percentage of target molecules for which a valid synthesis route is found. Round-trip accuracy assesses the validity of a predicted retrosynthetic step by performing a forward prediction on the suggested precursors to see if the original target is regenerated.[11]

| Software/Tool | Top-1 Accuracy (%) | Top-N Accuracy (N) | Success Rate (%) | Notes |

| AiZynthFinder (MCTS) | Varies by model | ~97% (at least one solution found for set-n1 routes) | Not explicitly stated | Performance is highly dependent on the search algorithm and the underlying one-step prediction model. The success rate is for finding at least one solved route. |

| ASKCOS (Template-based) | ~50% | 75% (Top-3) | Not explicitly stated | Performance can vary based on the specific module and model used within the ASKCOS suite. |

| SYNTHIA™ | Not publicly available | Not publicly available | Not publicly available | As a commercial tool, direct comparative performance metrics are not typically published in academic literature. |

| Molecular Transformer (IBM RXN) | 54.1% | 89.8% (Top-10) | Not explicitly stated | This represents the performance of the underlying model for single-step retrosynthesis prediction. |

| ChemAIRS | >90% (impurity prediction accuracy) | Not publicly available | Not publicly available | While overall retrosynthesis accuracy is not specified, high accuracy is reported for impurity prediction.[14] |

Note: The performance metrics presented in this table are compiled from various studies and may not be directly comparable due to differences in datasets and evaluation methodologies.

Experimental Protocols

Protocol 1: Retrosynthesis Planning with AiZynthFinder

This protocol outlines the steps for performing a retrosynthesis prediction using the AiZynthFinder command-line interface.

-

Installation: Install AiZynthFinder and its dependencies using pip:

-

Download Public Data: Download the pre-trained models and stock data:

-

Prepare Input File: Create a text file (e.g., smiles.txt) containing the SMILES string of the target molecule, with one SMILES per line.

-

Run AiZynthFinder: Execute the following command in the terminal, providing the path to your configuration file and the input SMILES file:

-

Analyze Results: The output will be a JSON file containing the predicted retrosynthetic routes. The tool provides information on the predicted reactions, intermediates, and commercially available starting materials.

Protocol 2: Interactive Retrosynthesis with ASKCOS

This protocol describes how to use the interactive path planner in the ASKCOS web interface.

-

Access ASKCOS: Navigate to the ASKCOS web portal.

-

Input Target Molecule: Draw the target molecule in the provided chemical editor or enter its SMILES string.

-

Initiate Retrosynthesis: Select the "Interactive Path Planner" module.

-

Explore Disconnections: ASKCOS will display a list of possible one-step retrosynthetic disconnections. Each suggestion is ranked based on a neural network score.

-

Select and Expand: Click on a desired precursor to expand the synthesis tree further. This process is repeated iteratively until all branches of the tree terminate in commercially available starting materials.

-

Save and Export: The final retrosynthetic route can be saved and exported for future reference.

Visualizations

General Retrosynthesis Workflow

Caption: A general workflow for computer-assisted retrosynthesis.

Monte Carlo Tree Search (MCTS) in Retrosynthesis

Caption: The Monte Carlo Tree Search (MCTS) cycle for exploring retrosynthetic routes.[15][16]

Template-Based vs. Template-Free Logic

Caption: A comparison of the logical flow in template-based and template-free retrosynthesis.[17][18]

References

- 1. youtube.com [youtube.com]

- 2. aizynthfinder documentation — aizynthfinder 4.4.0 documentation [molecularai.github.io]

- 3. 2.1 Playing around with ASKCOS | ASKCOS [askcos-docs.mit.edu]

- 4. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ASKCOS: An open-source, microservice-based web app for automatic and interactive synthesis planning - American Chemical Society [acs.digitellinc.com]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. Key Strategies and Approaches in Retrosynthetic Analysis [synthiaonline.com]

- 10. Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools - American Chemical Society [acs.digitellinc.com]

- 11. ml4physicalsciences.github.io [ml4physicalsciences.github.io]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. arxiv.org [arxiv.org]

- 14. Retrosynthetic Planning with Experience-Guided Monte Carlo Tree Search | DeepAI [cdnjs.deepai.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. grlplus.github.io [grlplus.github.io]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Functional Group Interconversion (FGI) in Retrosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Functional Group Interconversion (FGI)

Functional Group Interconversion (FGI) is a cornerstone of modern organic synthesis and a critical strategic tool in retrosynthesis. It involves the transformation of one functional group into another to facilitate a key bond disconnection or to set up the molecule for a subsequent strategic transformation. In the context of retrosynthesis, FGI allows chemists to navigate complex synthetic pathways by simplifying the target molecule into more readily available starting materials. The decision to employ an FGI is a strategic choice, often made when a direct disconnection of a bond is not feasible or does not lead to viable synthetic precursors.

The Strategic Role of FGI in Retrosynthesis

Retrosynthetic analysis involves breaking down a complex target molecule into simpler, commercially available starting materials. This process relies on two primary operations: disconnections, which are the imaginary breaking of bonds, and Functional Group Interconversions (FGIs).

The decision-making process in retrosynthesis often involves choosing between a direct disconnection and an FGI followed by a disconnection. An FGI is typically employed when:

-

A functional group in the target molecule is not suitable for a desired disconnection. For instance, an alcohol may be converted to a better leaving group like a tosylate or halide to enable a nucleophilic substitution.

-

The desired disconnection leads to unstable or unavailable synthons. FGI can transform the functionality to generate more stable and synthetically accessible fragments.

-

A functional group interferes with a planned reaction elsewhere in the molecule. In such cases, the interfering group can be converted to a less reactive one (protection) and then regenerated later in the synthesis (deprotection), which is a form of FGI.

Below is a diagram illustrating the logical relationship between FGI and disconnection in retrosynthetic planning.

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Retrosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of complex, biologically active molecules, particularly pharmaceuticals, the control of stereochemistry is paramount. A specific enantiomer of a drug can exhibit desired therapeutic effects, while its mirror image may be inactive or even toxic.[1] Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and the use of chiral auxiliaries is a powerful and reliable strategy to achieve this goal.[2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[3][4] This auxiliary then directs a subsequent chemical transformation, forcing it to proceed with a high degree of facial selectivity, thereby creating a new stereocenter with a predictable configuration.[3][4] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[3][4] This three-step process—attachment, diastereoselective reaction, and cleavage—is a cornerstone of modern organic synthesis.[4]